molecular formula C6H12FNO2 B15272219 1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol

1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol

Cat. No.: B15272219
M. Wt: 149.16 g/mol
InChI Key: BLJRECBJZVPRFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol, can be achieved through various methods. One efficient approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene under photochemical conditions . Another method involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .

Industrial Production Methods

Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The aza Paternò–Büchi reaction is particularly attractive for industrial applications due to its efficiency and direct approach .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

1-(azetidin-3-yloxy)-3-fluoropropan-2-ol

InChI

InChI=1S/C6H12FNO2/c7-1-5(9)4-10-6-2-8-3-6/h5-6,8-9H,1-4H2

InChI Key

BLJRECBJZVPRFX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC(CF)O

Origin of Product

United States

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